Tert-butyl 3-benzyl-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate
Description
Tert-butyl 3-benzyl-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate is a chemical compound with the molecular formula C17H24N2O2 and a molecular weight of 288.38 g/mol . It is known for its unique bicyclic structure, which includes a diazabicycloheptane core. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Properties
IUPAC Name |
tert-butyl 3-benzyl-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-17(2,3)21-16(20)19-14-9-15(19)12-18(11-14)10-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJSJGFJIACTJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC1CN(C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-benzyl-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate typically involves the reaction of 3,6-diazabicyclo[3.1.1]heptane-6-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize costs. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Additionally, industrial methods may involve more rigorous purification steps to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-benzyl-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Tert-butyl 3-benzyl-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate has several scientific research applications, including:
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Industry: Utilized in the development of new materials and chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-benzyl-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate involves its interaction with specific molecular targets and pathways. The diazabicycloheptane core can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function . The benzyl group may enhance the compound’s binding affinity to certain targets, leading to increased biological activity. Further studies are needed to fully elucidate the molecular mechanisms underlying its effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate: A similar compound with a slightly different structure, lacking the benzyl group.
3,6-Diazabicyclo[3.1.1]heptane-6-carboxylic acid tert-butyl ester: Another related compound with similar chemical properties.
Uniqueness
Tert-butyl 3-benzyl-3,6-diazabicyclo[311]heptane-6-carboxylate is unique due to the presence of the benzyl group, which can significantly influence its chemical reactivity and biological activity
Biological Activity
Tert-butyl 3-benzyl-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing research findings, case studies, and relevant data.
Chemical Formula: CHNO
Molecular Weight: 288.38 g/mol
CAS Number: 869494-15-5
The compound features a diazabicyclo structure which is known for its ability to interact with biological macromolecules, influencing various biochemical pathways.
The mechanism of action of this compound involves:
- Enzyme Interaction: The compound may inhibit specific enzymes or receptors, modulating their activity.
- Binding Affinity: Its structure allows for potential binding to proteins and nucleic acids, affecting cellular processes.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. In a study evaluating its efficacy against Gram-positive and Gram-negative bacteria, the compound demonstrated significant inhibitory effects.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest its potential as a therapeutic agent in treating bacterial infections.
Anticancer Activity
In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). The apoptotic effect is attributed to the activation of caspase pathways and the modulation of Bcl-2 family proteins.
Case Study:
A recent study highlighted the use of this compound in a mouse model of breast cancer. The treatment group showed a 40% reduction in tumor size compared to controls after four weeks of administration.
Research Applications
The compound is utilized in various research applications:
- Organic Synthesis: Acts as a building block for synthesizing more complex molecules with potential biological activity.
- Drug Development: Investigated for its role in developing new antimicrobial and anticancer agents.
Comparison with Similar Compounds
This compound can be compared with similar compounds like tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate (lacking the benzyl group). The presence of the benzyl group significantly enhances its biological activity due to increased lipophilicity and potential for better receptor interaction.
| Compound | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antimicrobial, Anticancer |
| Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate | Structure | Limited activity |
Q & A
Q. What are the common synthetic routes for preparing tert-butyl 3-benzyl-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate, and what are the critical reaction parameters?
The compound is typically synthesized via microwave-assisted coupling reactions. For example, tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate (precursor) reacts with methyl 5-bromonicotinate under microwave conditions, followed by hydrolysis and acylation with benzyl groups or substituted anilines . Key parameters include reaction temperature (often 80–120°C), solvent choice (e.g., dichloromethane or THF), and stoichiometric ratios of reagents. Boc deprotection under acidic conditions (e.g., TFA) yields the final product .
Q. What analytical techniques are recommended for structural characterization of this compound?
- Nuclear Magnetic Resonance (NMR): H and C NMR are critical for confirming the bicyclic scaffold and substituent positions. For instance, characteristic signals include δ 1.37 ppm (tert-butyl protons) and δ 4.26 ppm (bridging protons) .
- High-Resolution Mass Spectrometry (HRMS): Used to verify molecular weight (e.g., observed m/z 489.2740 matches calculated m/z 489.2748 for derivatives) .
- Infrared (IR) Spectroscopy: Identifies functional groups like the carbonyl (C=O) stretch at ~1680 cm from the Boc group .
Advanced Research Questions
Q. How can synthetic yields be optimized when introducing benzyl or substituted aniline groups to the bicyclic core?
Yields depend on:
- Microwave Conditions: Enhanced reaction efficiency (e.g., 77–97% yields for derivatives in and ) .
- Purification Methods: Flash chromatography (FC) with gradients like petroleum ether/ethyl acetate (4:6) removes byproducts .
- Steric and Electronic Effects: Electron-donating groups (e.g., methoxy) on anilines improve coupling efficiency, while bulky substituents may require longer reaction times .
Q. What computational methods are used to predict the binding affinity of this compound to nicotinic acetylcholine receptors (nAChRs)?
- Molecular Docking: Derivatives are docked into α4β2 and α7 nAChR subtypes using software like AutoDock. For example, This compound derivatives show subnanomolar affinity (Ki < 1 nM) for α4β2 due to optimal π-π stacking and hydrogen bonding .
- QSAR Models: Correlate substituent electronic properties (e.g., Hammett constants) with receptor selectivity .
Q. How do structural modifications (e.g., benzyl vs. pyridinyl substituents) influence biological activity?
- Benzyl Groups: Enhance lipophilicity and blood-brain barrier penetration, making derivatives suitable for CNS targets .
- Pyridinyl/Aniline Substituents: Improve α4β2 nAChR selectivity over α7 via steric complementarity. For example, compound 36 (4-methoxyaniline derivative) exhibits >100-fold selectivity for α4β2 .
Q. What strategies resolve contradictions in reported melting points or spectral data across studies?
- Crystallinity Variations: Differences in polymorphic forms (e.g., amorphous vs. crystalline) may explain melting point discrepancies (e.g., 122–209°C in ) .
- Solvent Artifacts: Residual solvents in NMR samples (e.g., CDCl3 vs. DMSO-d6) can shift proton signals. Deuterium exchange experiments confirm labile protons (e.g., NH groups) .
Q. How is the compound’s stability assessed under physiological conditions for drug development?
- pH-Dependent Degradation: Incubate in buffers (pH 1–9) and monitor via HPLC. Boc-protected derivatives are stable at pH 7.4 but degrade rapidly in acidic conditions (e.g., gastric fluid) .
- Metabolic Stability: Liver microsome assays (e.g., human CYP450 isoforms) identify vulnerable sites (e.g., ester hydrolysis) .
Methodological Considerations
Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in this compound series?
Q. How can X-ray crystallography validate the bicyclic scaffold’s conformation?
Q. What are the challenges in scaling up synthesis for preclinical studies, and how are they addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
